3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique pyrazolo-pyridine structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it is classified under the category of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties.
The synthesis of 3-bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods, primarily involving bromination and nitration reactions on pre-existing pyrazolo[3,4-b]pyridine derivatives.
The synthesis often involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to optimize yield and purity. For instance, in one method, 5-nitro-1H-pyrazolo[3,4-b]pyridine is treated with N-Bromosuccinimide in dimethylformamide at room temperature for an extended period (16 hours) to achieve a high yield of the brominated product .
The molecular structure of 3-bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine features a pyrazole ring fused with a pyridine ring. The presence of bromine at the 3-position and a nitro group at the 5-position contributes to its chemical reactivity and potential biological activity.
The compound participates in various chemical reactions typical for heterocycles:
For example, when subjected to conditions involving sodium hydroxide and bromine in dioxane, the compound yields high purity products that can be further purified through chromatography techniques .
The mechanism of action for 3-bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with biological targets at the molecular level. The nitro group may undergo reduction within biological systems to generate reactive intermediates that can interact with cellular components such as DNA or proteins.
This interaction often leads to alterations in cellular signaling pathways or direct cytotoxic effects on target cells. The precise mechanisms depend on the specific biological context and the presence of other cellular factors.
Relevant data indicates that the compound's stability and reactivity are influenced by the presence of substituents on the pyrazole and pyridine rings .
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine has significant applications in medicinal chemistry due to its potential pharmacological properties. It has been investigated for:
Pyrazolo[3,4-b]pyridines represent a privileged class of bicyclic heterocycles formed by the fusion of pyrazole and pyridine rings at the [3,4-b] junction. This scaffold exhibits two tautomeric forms: the thermodynamically favored 1H-tautomer (where the hydrogen resides on the pyrazole nitrogen at N1) and the less stable 2H-tautomer (hydrogen on N2). Density functional theory (DFT) calculations confirm the 1H-tautomer is more stable by ~37 kJ/mol due to extended aromaticity across both rings, enabling resonance delocalization [9]. The systematic naming of derivatives follows IUPAC positional numbering: N1 (pyrazole nitrogen), C3 (adjacent to fusion point), C4-C6 (pyridine positions), and C7 (pyrazole carbon opposite fusion). Substituents at these positions critically modulate electronic properties and binding affinity. For example, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine specifies a bromine at C3 and a nitro group at C5 within the 1H-tautomeric framework.
Table 1: Tautomeric and Structural Features of Pyrazolo[3,4-b]pyridine
Feature | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Stability | Dominant (ΔG = 37 kJ/mol lower) | Less stable |
Aromaticity | Full π-delocalization across both rings | Peripheral conjugation only |
Representation | >300,000 known derivatives | ~4,900 stable derivatives |
Drug Development | 14 candidates (2 approved drugs) | None |
The pyrazolo[3,4-b]pyridine scaffold was first synthesized in 1908 by Ortoleva via iodine-mediated cyclization of diphenylhydrazone and pyridine. Early work (1911–1950s) focused on derivatization using 1,3-dicarbonyls and aminopyrazoles, but pharmacological potential remained unexplored. Interest surged in the 1980s with the recognition of its bioisosteric relationship to purines—mimicking adenine/guanine in nucleotide-binding domains. This analogy positioned it as a versatile kinase inhibitor core. From 2012–2025, over 1,400 patents and 3,000 publications emerged, driven by advances in synthetic methodologies like microwave-assisted cyclization and transition-metal-catalyzed cross-coupling. The scaffold’s versatility is evidenced by its incorporation into diverse therapeutic agents: TRK inhibitors (e.g., compounds from Liu et al. [8]), antiviral ribosides, and anticancer tubulin polymerization modulators. A DrugBank analysis identifies 14 investigational or approved drugs bearing this core, underscoring its clinical traction [9].
The strategic incorporation of bromine at C3 and nitro at C5 in the pyrazolo[3,4-b]pyridine scaffold creates a multifunctional intermediate for targeted drug discovery. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling C–C or C–N bond formation. Concurrently, the nitro group (–NO₂) acts as a strong electron-withdrawing moiety, enhancing electrophilicity at C5/C7 for nucleophilic aromatic substitution (SNAr) or serving as a precursor for reduction to amines (–NH₂). This orthogonal reactivity allows sequential, site-specific derivatization, as demonstrated in TRK inhibitor synthesis where bromine is displaced by arylboronic acids, followed by nitro reduction and amide coupling [8]. Computed physicochemical properties for 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine include:
Table 2: Synthetic Applications of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Reaction Type | Site Modified | Typical Reagents/Conditions | Key Products |
---|---|---|---|
Suzuki Coupling | C3 (Br) | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | 3-Aryl-5-nitro derivatives |
Buchwald-Hartwig | C3 (Br) | Pd₂(dba)₃, Xantphos, amine, t-BuONa | 3-Amino-5-nitro derivatives |
Nucleophilic Aromatic Substitution | C5/C7 (NO₂ activation) | RNH₂, DIPEA, DMF | 5-Substituted-3-bromo derivatives |
Nitro Reduction | C5 (NO₂ → NH₂) | Fe/AcOH or H₂/Pd-C | 5-Amino-3-bromo derivatives |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8